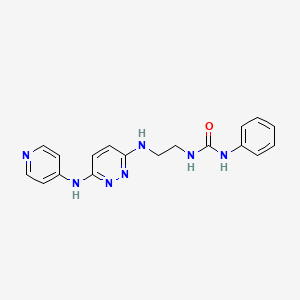
1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a chemical compound that has gained attention due to its potential use in scientific research. It is a urea derivative that has been developed as a potential inhibitor of certain enzymes involved in various biochemical processes.
科学的研究の応用
Chemical Interactions and Molecular Complexation
The study by Ośmiałowski et al. (2013) investigates the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, utilizing NMR spectroscopy and quantum chemical calculations. This research sheds light on how substituent effects influence molecular complexation, a crucial aspect for designing molecules with specific binding properties. The intricate balance between electronic repulsions and hydrogen bonding in these complexes provides insights into the design of molecular recognition systems and supramolecular assemblies (Ośmiałowski et al., 2013).
Antimicrobial and Antibacterial Applications
Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. This study exemplifies the potential pharmaceutical applications of urea derivatives, highlighting their role in creating compounds with significant antibacterial activity. The discovery of compounds with high antibacterial activity underscores the importance of such derivatives in addressing resistance to existing antibiotics (Azab et al., 2013).
Synthesis and Characterization of Urea Derivatives
Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation, offering a more efficient pathway compared to conventional heating methods. This technique enhances the synthesis process of urea derivatives, which are pivotal in pharmaceutical chemistry for their potential therapeutic applications. The ability to efficiently synthesize these compounds is vital for accelerating the development of new drugs and materials (Li & Chen, 2008).
Antioxidant and Antitumor Activities
Elewa et al. (2021) investigated the synthesis of pyridine and pyridazine derivatives and evaluated their antibacterial and antitumor activities. This study demonstrates the application of urea derivatives in creating compounds with significant biological activities, which could lead to the development of new therapeutic agents. The research on these derivatives is crucial for discovering novel treatments for various diseases, including cancer (Elewa et al., 2021).
作用機序
Target of Action
The primary targets of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea Compounds with similar structures, such as pyridazinone derivatives, have been shown to interact with a range of biological targets .
Mode of Action
The specific mode of action of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea Related compounds, such as pyridazinone derivatives, have been shown to exhibit a wide range of pharmacological activities .
Biochemical Pathways
The exact biochemical pathways affected by 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea Related compounds, such as pyridazinone derivatives, have been shown to affect a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea The pharmacokinetic properties of related compounds, such as pyridazinone derivatives, have been studied .
Result of Action
The molecular and cellular effects of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea Related compounds, such as pyridazinone derivatives, have been shown to exhibit a wide range of pharmacological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea The action of related compounds, such as pyridazinone derivatives, may be influenced by various environmental factors .
特性
IUPAC Name |
1-phenyl-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(23-14-4-2-1-3-5-14)21-13-12-20-16-6-7-17(25-24-16)22-15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,24)(H,19,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFIXNRAKIXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2694778.png)

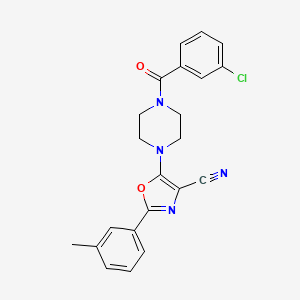

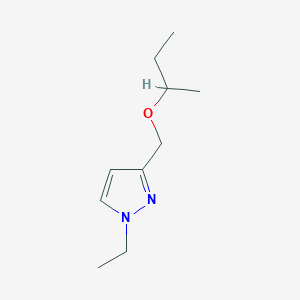
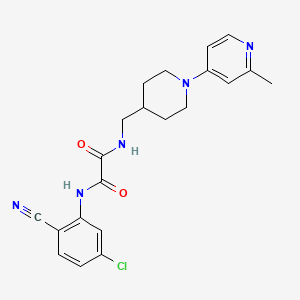

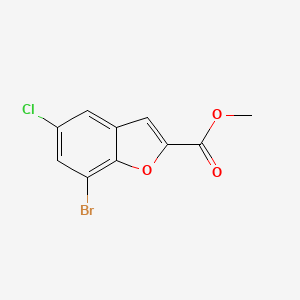
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)
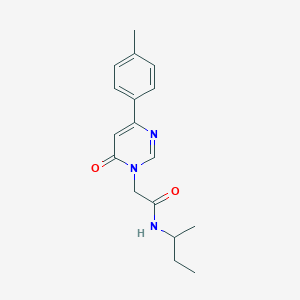
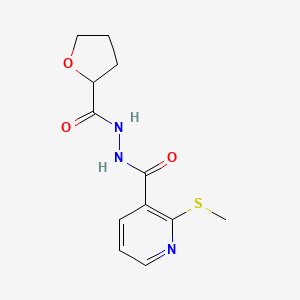
![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)
![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)